(2Z,4Z,6Z)-octadeca-2,4,6-trienoic acid
Description
(2Z,4Z,6Z)-Octadeca-2,4,6-trienoic acid (CAS No. 27213-43-0) is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds in the Z (cis) configuration at positions 2, 4, and 5. Its molecular formula is C₁₈H₃₀O₂, with a molecular weight of 278.43 g/mol and a calculated LogP of 5.66, indicating high lipophilicity . This compound is structurally distinct due to its fully conjugated trienoic system and long hydrocarbon chain, which may influence its biological activity, solubility, and industrial applications.
Properties
CAS No. |
27213-43-0 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(2Z,4Z,6Z)-octadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-17H,2-11H2,1H3,(H,19,20)/b13-12-,15-14-,17-16- |
InChI Key |
ZUUFLXSNVWQOJW-DXYMGFMTSA-N |
SMILES |
CCCCCCCCCCCC=CC=CC=CC(=O)O |
Isomeric SMILES |
CCCCCCCCCCC/C=C\C=C/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Stereoisomers of 2,4,6-Trienoic Acid Derivatives
- Synthesis: highlights the stereoselective synthesis of trienoic acid esters, achieving ≥98% purity for isomers like (2Z,4Z,6Z)-30 via Negishi coupling. The Z configuration at all positions in the target compound may require specialized catalytic conditions compared to isomers with E bonds .
- Biological Implications : Fully conjugated Z systems, as in the target compound, may enhance interactions with lipid-binding proteins or cellular membranes compared to mixed E/Z isomers.
Comparison with Chain-Length Variants
Shorter-chain trienoic acids exhibit distinct applications due to differences in hydrophobicity and molecular flexibility:
Table 2: Chain-Length Variants of Trienoic Acids
- Lipophilicity : The C18 compound’s higher LogP (5.66) suggests greater membrane permeability compared to OTA (shorter chain, lower LogP).
Comparison with Functional Derivatives
Esters vs. Free Acids
Esterification modifies solubility and reactivity:
- Methyl (2E,4E,6Z)-deca-2,4,6-trienoate (C10 ester): A colorless liquid used as a synthetic intermediate due to its volatility and ease of handling .
- This compound: The free acid form may participate in biological pathways (e.g., as a signaling molecule) but requires stabilization against oxidation.
Comparison with Retinoid Analogs
Retinoids like 9-cis-UAB30 and 6-Methyl-UAB30 share conjugated trienoic systems but differ in functional groups and targets:
Table 3: Retinoid vs. Target Compound
- Structural Differences: Retinoids often include cyclic or aromatic groups (e.g., 9-cis-UAB30’s naphthalene moiety), enabling receptor binding, whereas the target compound lacks such motifs .
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